2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNOS/c14-9-5-2-1-4-8(9)13-15-10-6-3-7-11(16)12(10)17-13/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOADTSXEHRASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301209337 | |
| Record name | 7(4H)-Benzothiazolone, 2-(2-fluorophenyl)-5,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301209337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311315-49-7 | |
| Record name | 7(4H)-Benzothiazolone, 2-(2-fluorophenyl)-5,6-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7(4H)-Benzothiazolone, 2-(2-fluorophenyl)-5,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301209337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation-Cyclization Approach
A common method involves the condensation of 2-aminobenzothiazole derivatives with arylglyoxals or aryl aldehydes, followed by cyclization under acidic or reflux conditions.
Example Procedure:
A mixture of 2-aminobenzothiazole (0.9 mmol), 2-fluorophenylglyoxal (1.0 mmol), and a cyclic diketone such as dimedone (1.0 mmol) is stirred in acetic acid under reflux for 50-80 minutes. After reaction completion (monitored by TLC), the solvent is removed under reduced pressure, and the crude product is recrystallized from ethanol to yield the target benzothiazol-7-one derivative in 70–85% yield.Optimization Data:
Solvent and temperature significantly affect yield. Acetic acid under reflux is optimal, whereas room temperature or other solvents like water, ethanol, or methanol result in no reaction or poor yields.
| Entry | Solvent | Temp (°C) | Molar Ratio (arylglyoxal:2-aminobenzothiazole:dimedone) | Yield (%) |
|---|---|---|---|---|
| 1 | H2O | r.t. | 1:1:1 | N.R. |
| 2 | EtOH | r.t. | 1:1:1 | N.R. |
| 3 | MeOH | r.t. | 1:1:1 | N.R. |
| 4 | CH3CN | r.t. | 1:1:1 | Trace |
| 5 | AcOH | Reflux | 1:0.9:1 | 70–85 |
N.R. = No Reaction
Cyclization via Mercaptoacetic Acid Condensation
Another route starts from appropriate benzothiazol-2-yl intermediates condensed with mercaptoacetic acid in the presence of zinc chloride under reflux in dimethylformamide (DMF) for 6 hours. This produces tetrahydro-1,3-benzothiazol-2-yl-thiazolan-4-one intermediates, which can be further functionalized.
- Subsequent condensation with aromatic aldehydes in glacial acetic acid with sodium acetate catalyst under reflux yields benzothiazole derivatives in 62–72% yields.
The introduction of the 2-fluorophenyl group can be achieved by using 2-fluorophenylglyoxal or 2-fluorobenzaldehyde as the aryl source in the condensation step with 2-aminobenzothiazole.
- Use of arylglyoxals is preferred for direct formation of the 2-aryl-substituted benzothiazolones.
- Reaction conditions: Reflux in acetic acid for 50-80 minutes.
- Purification: Recrystallization from ethanol.
This method ensures regioselective substitution at the 2-position of the benzothiazole ring.
Alternative Synthetic Approaches
Palladium-Catalyzed Cyclization and Coupling
For complex benzothiazole derivatives, palladium-catalyzed carbonylation and coupling reactions have been used to introduce substituents and form heterocyclic rings. For example, Sonogashira cross-coupling and copper-catalyzed coupling with halopyridines have been employed to access related benzothiazole derivatives.
Summary of Preparation Conditions and Yields
| Step/Method | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation of 2-aminobenzothiazole with 2-fluorophenylglyoxal and dimedone | Acetic acid, reflux, 50-80 min | 70–85 | Recrystallization from ethanol |
| Condensation with mercaptoacetic acid and ZnCl2 in DMF | Reflux, 6 h | Moderate | Intermediate for further functionalization |
| Condensation with aromatic aldehydes in glacial acetic acid and NaOAc | Reflux | 62–72 | Aromatic aldehydes with various substituents |
| Amide bond formation via coupling agents (HATU, EDC) | Room temp or elevated temp, base (DIPEA, NaOH) | Variable | For related benzothiazole derivatives |
Mechanistic Considerations
- The condensation of 2-aminobenzothiazole with arylglyoxals proceeds via nucleophilic attack of the amino group on the aldehyde carbonyl, followed by cyclization and dehydration to form the benzothiazole ring.
- Acidic conditions (acetic acid reflux) facilitate cyclization and ring closure.
- Use of cyclic diketones like dimedone can stabilize intermediates and improve yields.
- Mercaptoacetic acid-mediated cyclization involves formation of thiazolidinone rings fused to benzothiazole.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
The compound 2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications in medicinal chemistry, materials science, and as a research tool, supported by comprehensive data and case studies.
Antimicrobial Activity
Benzothiazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds similar to this compound exhibit activity against various bacterial strains. For instance, research has demonstrated that modifications in the benzothiazole structure can enhance antibacterial efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been investigated for its potential anticancer activities. A study highlighted that benzothiazole derivatives could inhibit cell proliferation in breast cancer cell lines. The mechanism involves the induction of apoptosis through the activation of specific cellular pathways . Furthermore, the incorporation of fluorine atoms is known to influence the compound's interaction with biological targets, potentially increasing its effectiveness as an anticancer agent.
Anti-inflammatory Effects
Research indicates that benzothiazole compounds may possess anti-inflammatory properties. For example, structural analogs have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in treating inflammatory diseases .
Organic Electronics
Due to their electronic properties, benzothiazole derivatives are being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorinated groups can enhance charge transport properties and stability under operational conditions .
Sensor Development
Fluorinated benzothiazoles are also being studied for their potential use in chemical sensors due to their ability to undergo specific interactions with target analytes. This application is particularly relevant in environmental monitoring and safety assessments .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of a series of benzothiazole derivatives against clinical isolates of bacteria. The results showed that compounds with a fluorophenyl substitution exhibited enhanced activity compared to their non-fluorinated counterparts. This suggests that fluorination may be a key modification for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro tests conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. The study concluded that this compound could serve as a lead structure for further development into anticancer therapeutics .
Case Study 3: Material Applications
Research into the use of benzothiazole derivatives in OLEDs showed that incorporating this compound improved device efficiency due to better charge transport properties. This finding opens avenues for further exploration in organic electronics .
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the benzothiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position of substituents on the phenyl ring significantly impacts molecular properties:
- 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one (CAS 1019566-83-6): The para-fluoro substitution reduces steric strain compared to the ortho isomer, possibly enhancing solubility and crystallinity. However, this compound is listed as discontinued, suggesting synthesis or stability challenges .
- 2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one (CAS 1308647-56-4): Bromine’s larger atomic radius increases molecular weight (300.20 g/mol vs. ~243 g/mol for fluorinated analogs) and may enhance lipophilicity, affecting membrane permeability .
Table 1: Key Properties of Selected Analogs
*Calculated based on analogous structures.
Crystallographic and Conformational Differences
- Benzothiazole Ring Conformation: In the structurally related 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene (), the benzothiophene adopts a half-chair conformation stabilized by intramolecular N–H···F and N–H···O hydrogen bonds. The dihedral angle between the benzothiophene and fluorophenyl rings is 3.74°, indicating near-planarity . For benzothiazol-7-one derivatives, the ketone at position 7 likely introduces torsional strain, altering packing efficiency compared to non-ketone analogs.
- Hydrogen Bonding : The N–H···O hydrogen bonds in benzothiophene analogs form C(6) chains along the [001] axis, influencing crystal stability . In benzothiazol-7-one derivatives, the ketone oxygen may participate in similar interactions, affecting solubility and melting points.
Predicted Physicochemical and Pharmacokinetic Properties
- Collision Cross-Section (CCS) : For 2-(4-methylphenyl)-...-7-one (CID 50987722), the predicted CCS values range from 152.9 Ų ([M+H]+) to 167.0 Ų ([M+Na]+), suggesting a compact molecular shape. Fluorine’s smaller size in the 2-fluoro derivative may further reduce CCS, enhancing diffusion rates in biological systems .
Biological Activity
2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the available research findings regarding its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
The chemical structure of this compound includes a fluorophenyl group and a benzothiazole moiety. Its molecular formula is C₁₃H₁₂FN₂OS, with a molecular weight of approximately 250.31 g/mol. The compound's structure contributes to its interaction with various biological targets.
Anticancer Activity
Research has shown that benzothiazole derivatives exhibit promising anticancer properties. A study by Kamal et al. (2020) synthesized several benzothiazole derivatives and evaluated their effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The findings indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through the modulation of key signaling pathways like AKT and ERK .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1.5 | Inhibition of AKT/ERK |
| B7 | A549 | 2.0 | Induction of Apoptosis |
| B8 | H1299 | 3.0 | Cell Cycle Arrest |
Source: Kamal et al., 2020
Anti-inflammatory Activity
The anti-inflammatory effects of benzothiazole derivatives have also been investigated. In a study assessing the impact on inflammatory cytokines IL-6 and TNF-α in RAW264.7 macrophages, certain compounds demonstrated a significant reduction in cytokine levels, suggesting their potential use in treating inflammatory conditions .
Case Study: Compound B7
In this case study, compound B7 was highlighted for its dual action as both an anticancer and anti-inflammatory agent. At concentrations of 1-4 μM, it not only inhibited cancer cell proliferation but also reduced inflammatory markers in vitro.
Antimicrobial Activity
Benzothiazole derivatives have shown activity against various bacterial strains. For instance, compounds derived from benzothiazole exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ampicillin .
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| C1 | S. aureus | 0.015 μg/mL |
| C2 | E. coli | 0.030 μg/mL |
Source: ACS Publications
The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways:
- Inhibition of Cell Proliferation : The compound affects the cell cycle by inducing apoptosis in cancer cells.
- Reduction of Inflammatory Cytokines : It modulates the expression levels of IL-6 and TNF-α.
- Antibacterial Mechanism : It targets bacterial topoisomerases without affecting human enzymes.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound can be synthesized via microwave-assisted cyclocondensation of precursors such as 2-cyano-N-(2-fluorophenyl)acetamide with sulfur and cyclohexanone in ethanol, using diethylamine as a catalyst. Microwave irradiation (325 K, 15 min) significantly reduces reaction time and improves yield compared to traditional heating . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating pure crystals. Yield optimization should focus on solvent polarity, catalyst concentration, and controlled microwave power settings to prevent decomposition.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation, providing precise bond lengths, angles, and conformation data. For the title compound, SCXRD revealed a semi-chair conformation in the tetrahydrobenzothiazole ring (puckering parameter Q = 0.475 Å) and a dihedral angle of 3.74° between the fluorophenyl and benzothiazolone moieties . Complementary techniques include:
- NMR : and NMR to confirm fluorine substitution and ring proton environments.
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and thiazole ring vibrations.
- Hydrogen Bond Analysis : Intermolecular N–H···O interactions stabilize the crystal lattice, observable via SCXRD .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzothiazolone derivatives?
- Methodological Answer : Discrepancies in bioactivity data often arise from structural analogs with minor substituent variations. For example, 2-amino-7-chloro-6-fluorobenzothiazole exhibits antimicrobial activity, while fluorophenyl-substituted analogs may show divergent effects due to altered lipophilicity or hydrogen-bonding capacity . To resolve contradictions:
- Conduct comparative structure-activity relationship (SAR) studies with standardized assays (e.g., MIC tests for antimicrobial activity).
- Control variables such as solvent polarity, cell-line specificity, and enantiomeric purity .
- Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability).
Q. What strategies are recommended for analyzing enantiomeric purity and chiral center configuration in such compounds?
Q. How do intermolecular interactions (e.g., hydrogen bonding, fluorophenyl group effects) influence the solid-state packing and stability?
- Methodological Answer : The fluorophenyl group enhances crystal packing via C–F···H–C and π-stacking interactions. SCXRD data for the title compound show N–H···O hydrogen bonds forming infinite C(6) chains along the [001] direction, with a graph-set notation R_2$$^2(8) . Computational modeling (e.g., Hirshfeld surface analysis) can quantify interaction contributions:
- Fluorine Interactions : F···H (12% contribution) and F···C (5%) stabilize the lattice.
- Thermal Stability : Differential scanning calorimetry (DSC) correlates packing efficiency with melting points .
Methodological Challenges
Q. What in vitro models are appropriate for evaluating the antimicrobial potential of this compound, and how should activity data be interpreted?
- Methodological Answer : Use Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacterial strains in broth microdilution assays (CLSI guidelines). For fungal activity, test against Candida albicans. Key considerations:
Q. How can low yields in the cyclization step during benzothiazolone core formation be addressed?
- Methodological Answer : Low yields often result from incomplete ring closure or side reactions. Mitigation strategies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
